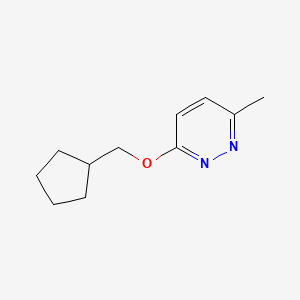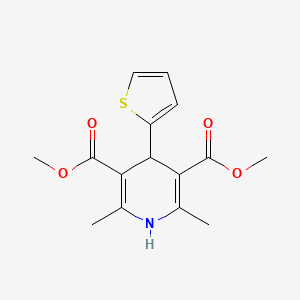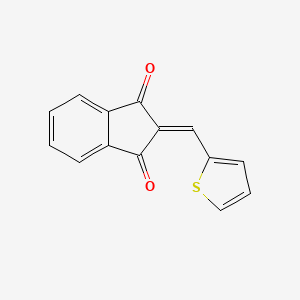
3-(Cyclopentylmethoxy)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common names if available .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-(Cyclopentylmethoxy)-6-methylpyridazine, as a chemical compound, is involved in various synthesis and chemical reaction studies, although the specific compound itself may not be directly mentioned in the literature, compounds with similar structures or functionalities have been extensively studied. For example, the synthesis of 3-bromo-6-methylpyridazine demonstrates a methodological approach to modifying pyridazine structures, which could be relevant for the synthesis or functionalization of 3-(Cyclopentylmethoxy)-6-methylpyridazine. This synthesis involves cyclization, dehydrogenation, and substitution reactions, offering insights into potential synthetic pathways that could be applied to similar compounds (Xin Bing-wei, 2008).
Antimicrobial and Antibacterial Activities
Research on pyridazine derivatives has demonstrated significant antimicrobial and antibacterial activities. For instance, studies on new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, have shown that these compounds exhibit good antibacterial and antifungal activities. This suggests that derivatives of pyridazine, such as 3-(Cyclopentylmethoxy)-6-methylpyridazine, could have potential applications in developing new antimicrobial agents (A. Hossan et al., 2012).
Cyclometalation and Coordination Chemistry
The study of cyclometalated compounds is crucial in the field of coordination chemistry and materials science. Cyclometalation reactions, involving pyridazine rings, have been explored for their potential in creating novel metal-organic frameworks and catalytic systems. For example, the cyclometalation of 3,6-diphenylpyridazines with palladium and platinum has been studied, indicating the potential of pyridazine derivatives in forming complex metal-organic structures. This research could be applicable to 3-(Cyclopentylmethoxy)-6-methylpyridazine in studying its coordination behavior and forming novel complexes (J. W. Slater et al., 2001).
Neuroprotective Agents
The development of neuroprotective agents is a significant area of research in medicinal chemistry. 2-Alkylamino-substituted-1,4-benzoxazine derivatives, which share a similar heterocyclic structure to 3-(Cyclopentylmethoxy)-6-methylpyridazine, have been synthesized and examined for their potential as neuroprotective agents. These studies have identified compounds with potent neuroprotective activity without intrinsic cytotoxicity, suggesting the therapeutic potential of pyridazine derivatives in neuroprotection (E. Blattes et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(cyclopentylmethoxy)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCGQDDRHPZTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethoxy)-6-methylpyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)





![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)
![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)
